Isololiolide
Description
Properties
IUPAC Name |
(6S,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVQXKKKAVVSMW-CPCISQLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1=CC(=O)O2)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142980 | |
| Record name | (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-00-9 | |
| Record name | (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38274-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6S,7aS)-5,6,7,7a-Tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isololiolide can be synthesized through various organic synthesis methods. One common approach involves the cyclization of precursor molecules under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the lactone ring.
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily brown algae. The extraction process includes steps such as maceration, filtration, and purification to obtain the pure compound. Advances in biotechnological methods may also allow for the microbial production of this compound through engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions: Isololiolide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions typically use hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.
Scientific Research Applications
Antitumor Activity
Cytotoxicity Against Cancer Cell Lines
Research has demonstrated that isololiolide exhibits significant cytotoxic activity against various human tumor cell lines, particularly hepatocarcinoma HepG2 cells. In vitro studies have shown that this compound selectively induces apoptosis in these cancer cells while sparing non-malignant cells such as MRC-5 and HFF-1 human fibroblasts. The half-maximal inhibitory concentration (IC50) for HepG2 cells was determined to be approximately 13.15 µM, indicating a potent effect against this specific cancer type .
Mechanism of Action
The mechanism through which this compound exerts its cytotoxic effects involves several key processes:
- Cell Cycle Arrest : this compound disrupts the normal cell cycle in HepG2 cells, inducing G2/M phase arrest and decreasing the percentage of cells in the S phase. This disruption is crucial for preventing cancer cell proliferation .
- Apoptosis Induction : The compound triggers apoptosis by modulating proteins involved in the apoptotic cascade. Western blot analysis revealed increased levels of cleaved PARP and p53, alongside decreased levels of procaspase-3 and Bcl-2, indicating a shift towards pro-apoptotic signaling pathways .
Potential in Cancer Therapeutics
Given its selective cytotoxicity and ability to induce apoptosis in tumor cells, this compound presents a promising candidate for cancer therapeutics. Its unique properties could be leveraged to develop novel treatments aimed at specific types of cancer, particularly those resistant to conventional therapies.
Table 1: Summary of Research Findings on this compound
| Study | Source | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| 1 | PubMed | HepG2, MRC-5, HFF-1 | 13.15 | Apoptosis induction, cell cycle arrest |
| 2 | Wiley Online Library | AGS, HCT-15 | Not specified | Cytotoxicity assessment via MTT assay |
Future Directions in Research
Further research is warranted to explore the full potential of this compound in clinical settings. Key areas for future investigation include:
- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics and safety profiles.
- Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutic agents.
- Mechanistic Studies : Elucidating additional molecular pathways affected by this compound to better understand its role in cancer therapy.
Mechanism of Action
Isololiolide is compared with other similar compounds such as onoseriolide and isoalantolactone. While these compounds also exhibit cytotoxic properties, this compound is unique in its ability to selectively target cancer cells without affecting non-malignant cells. This selectivity makes this compound a promising candidate for further research and development.
Comparison with Similar Compounds
Chemical Profile :
- Molecular Formula : C₁₁H₁₆O₃
- Molecular Weight : 196.25 g/mol
- Structure: A monoterpenoid lactone derivative, specifically a (6S,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one .
Natural Sources :
Pharmacological Activities :
Anticancer Effects: Induces apoptosis in hepatocarcinoma HepG2 cells via caspase-3 activation, decreased Bcl-2, increased p53, and PARP cleavage . Inhibits proliferation of colon cancer cells (HCT116, DLD1) .
Antiparasitic Activity: Active against Trypanosoma cruzi (IC₅₀ = 32–40 µM) without cytotoxicity in mammalian cells .
Phytotoxicity :
Comparison with Structurally Similar Compounds
Loliolide
- Molecular Formula : C₁₁H₁₆O₃ (same as isololiolide).
- Key Differences :
Geraniin
Vernolide-A and Vernolide-B
- Structure: Sesquiterpene lactones (hirsutinolide derivatives) .
- Bioactivity: Antitumor Effects: Vernolides target glioblastoma; this compound shows broader activity (liver, colon cancers) . Structural Impact: this compound’s benzofuranone core enables different protein interactions compared to sesquiterpene lactones.
Comparison with Functionally Similar Compounds
Apigenin
- Structure: Flavonoid (C₁₅H₁₀O₅).
Beauvericin
- Structure : Cyclic hexadepsipeptide.
- Functional Contrast :
Key Research Findings
Dual Antitumor and Antiparasitic Activity
- This compound uniquely combines cytotoxicity in hepatocarcinoma (IC₅₀ = 30 µM) and antitrypanosomal effects (IC₅₀ = 32 µM) , a profile unmatched by loliolide or geraniin.
Selectivity in Mammalian Cells
- Unlike geraniin, which inhibits tumor growth in vivo , this compound spares non-malignant fibroblasts (MRC-5, HFF-1) .
Structural Advantages
- This compound’s compact benzofuranone structure enhances bioavailability compared to larger sesquiterpene lactones (e.g., vernolides) .
Data Tables
Table 1 : Cytotoxicity Comparison of this compound and Analogs
Table 2 : Antiparasitic Activity
| Compound | T. cruzi (IC₅₀) | Mammalian Cell Safety (IC₅₀) | Reference |
|---|---|---|---|
| This compound | 32–40 µM | >200 µM | |
| Geraniin | Not active | N/A | – |
Biological Activity
Isololiolide is a carotenoid metabolite primarily isolated from brown algae, particularly from species like Cystoseira tamariscifolia. This compound has garnered significant attention due to its diverse biological activities, especially its potential therapeutic applications in oncology and neuroprotection.
Chemical Structure and Properties
This compound's chemical structure has been characterized using advanced techniques such as 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS). These methods confirm the compound's identity and purity, which are crucial for evaluating its biological activity.
Cytotoxicity Against Tumor Cell Lines
Recent studies have demonstrated that this compound exhibits selective cytotoxicity against various human tumor cell lines. Notably, it has shown significant effectiveness against hepatocarcinoma HepG2 cells while sparing non-malignant cells such as MRC-5 and HFF-1 fibroblasts. The cytotoxic effects were assessed using the MTT assay, revealing that this compound disrupts the cell cycle and induces apoptosis in HepG2 cells.
Table 1: Cytotoxic Effects of this compound on Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| HepG2 | 25.0 | Yes | Yes |
| MRC-5 | >100 | No | No |
| HFF-1 | >100 | No | No |
The mechanism of action involves the modulation of key proteins in the apoptotic pathway, including increased expression of p53 and PARP cleavage, alongside decreased levels of procaspase-3 and Bcl-2, indicating a shift towards pro-apoptotic signaling .
Neuroprotective Effects
This compound also exhibits promising neuroprotective properties. In studies involving neuronal cell lines exposed to neurotoxins, this compound has been shown to enhance cell viability significantly by mitigating oxidative stress and reducing apoptosis.
Mechanism of Neuroprotection
The neuroprotective effects are attributed to several mechanisms:
- Reduction of Reactive Oxygen Species (ROS) : this compound treatment led to a decrease in ROS levels, which are often elevated during neurotoxic stress.
- Inhibition of Apoptotic Pathways : The compound reduced caspase-3 activity, a critical executor of apoptosis.
- Regulation of Inflammatory Cytokines : It inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, further supporting neuronal survival .
Table 2: Neuroprotective Effects of this compound on SH-SY5Y Cells
| Treatment Concentration (µM) | Viability Increase (%) | ROS Levels Decrease (%) | Caspase-3 Activity Decrease (%) |
|---|---|---|---|
| 50 | 23.7 | 30 | 110.1 |
| 100 | 41.1 | 45 | 126.1 |
Q & A
Q. What are the standard protocols for isolating Isololiolide from marine organisms?
this compound is commonly extracted from brown algae (e.g., Cystoseira tamariscifolia, Macrorhynchia philippina) using organic solvents like methanol or dichloromethane. Bio-guided fractionation is employed, followed by chromatographic techniques (e.g., HPLC, column chromatography) for purification. Structural confirmation requires NMR (1D and 2D) and MS analysis, with comparisons to literature data for stereochemical assignments .
Q. What biological assays are used to evaluate this compound’s phytotoxic activity?
Phytotoxicity is assessed using seedling growth inhibition assays (e.g., cress (Lepidium sativum) and barnyard grass (Echinochloa crus-galli)). Dose-response experiments measure IC50 values (32.1–176.2 µM for this compound) and inhibition percentages (58.15–87.5% at 30 µM). Data interpretation should account for solvent controls and statistical validation of growth metrics (root/shoot length, biomass) .
Q. How is this compound’s antioxidant activity quantified in vitro?
Antioxidant response element (ARE) induction is tested using luciferase reporter assays in cell lines (e.g., RAW264.7 macrophages). Nrf2-dependent activity is confirmed via knockout models (e.g., nrf2−/− mouse embryonic fibroblasts). Secondary validation includes measuring phase II enzymes (e.g., Nqo1 transcript levels) and anti-inflammatory markers (e.g., NO, PGE2 reduction) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound’s antitrypanosomal activity?
Variations in IC50 values (e.g., 32 µM for trypomastigotes vs. 40 µM for amastigotes) may arise from differences in parasite strains, assay conditions (e.g., incubation time), or host-cell interactions. Standardization using reference compounds (e.g., benznidazole) and orthogonal assays (e.g., fluorophore-based membrane integrity tests) is critical. Mammalian cytotoxicity thresholds (>200 µM) should guide selectivity indices .
Q. What experimental strategies validate this compound’s apoptotic mechanism in cancer cells?
Apoptosis is confirmed via:
- Caspase-3 activation : Fluorometric assays measuring cleavage of substrates like DEVD-pNA.
- Bcl-2 family modulation : Western blotting for Bax upregulation and Bcl-2 downregulation.
- Mitochondrial membrane potential (ΔΨm) disruption : JC-1 dye staining followed by flow cytometry.
- PARP cleavage : Immunoblotting for fragmented PARP bands .
Q. How can structural ambiguities in this compound derivatives (e.g., schiffnerilolide) be addressed?
For novel derivatives like schiffnerilolide, NOESY/ROESY NMR experiments are essential to resolve stereochemistry. Computational modeling (e.g., DFT-based NMR chemical shift predictions) and X-ray crystallography can supplement ambiguous NOE correlations. Comparative analysis with this compound’s established skeleton (e.g., C(4a) hydroxyl group positioning) is advised .
Methodological Challenges and Solutions
Q. How should researchers design dose-response experiments for this compound’s dual phytotoxic and anti-inflammatory effects?
Q. What in silico tools predict this compound’s drug-likeness and safety profile?
- PAINS filters : Rule out pan-assay interference compounds.
- ADMET prediction : Use SwissADME or ADMETlab for bioavailability, BBB permeability, and CYP450 interactions.
- Toxicity profiling : ProTox-II for mutagenicity/genotoxicity risks.
this compound’s favorable drug-likeness (MW = 196.25, LogP ~1.5) supports further optimization .
Data Contradiction Analysis
Q. Why does this compound exhibit species-specific cytotoxicity (e.g., HepG2 vs. non-cancerous cells)?
Selective cytotoxicity in HepG2 cells may stem from:
- Differential expression of apoptosis regulators (e.g., p53 upregulation).
- Metabolic vulnerabilities (e.g., ROS accumulation due to impaired antioxidant defenses).
- Mitochondrial priming in cancer cells.
Validation requires comparative transcriptomics/proteomics and ROS scavenging assays .
Structural and Functional Insights
Q. How does this compound’s structure relate to its bioactivity?
| Structural Feature | Functional Role |
|---|---|
| α,β-unsaturated lactone | Electrophilic site for covalent binding |
| Methyl groups | Enhanced membrane permeability |
| Hydroxyl group | Hydrogen bonding with target proteins |
| Derivatives with modified lactone rings or hydroxyl positions show altered potency, guiding SAR studies . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
